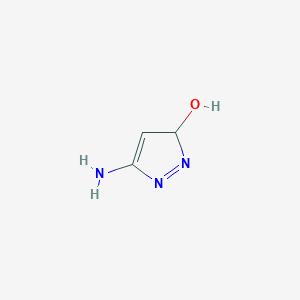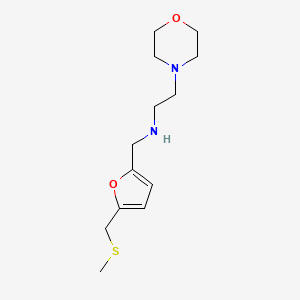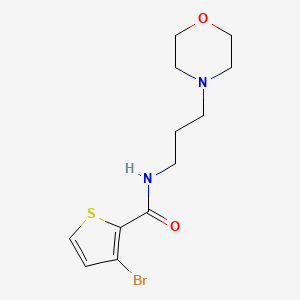
1-(Aminomethyl)-2-methyl-cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-2-methyl-cyclobutanol is an organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methyl-cyclobutanol typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solvents such as ethanol or methanol, and catalysts like ammonia, are often employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminomethyl)-2-methyl-cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-2-methyl-cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-(Aminomethyl)-2-methyl-cyclobutanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 1-(Aminomethyl)-cyclobutanol
- 2-Methyl-cyclobutanol
- 1-(Aminomethyl)-2-methyl-cyclohexanol
Comparison: 1-(Aminomethyl)-2-methyl-cyclobutanol is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
1-(aminomethyl)-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-6(5,8)4-7/h5,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
PCHXXXFFBBFJDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC1(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
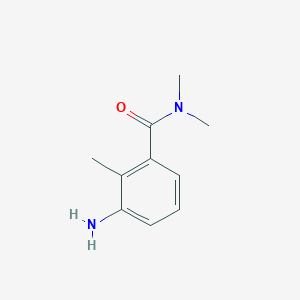
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
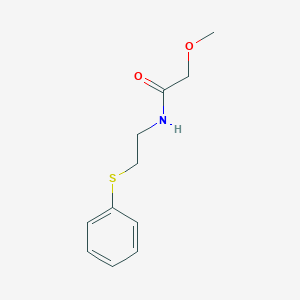
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)

